molecular formula C2HBrN2S B1273722 2-Bromo-1,3,4-thiadiazole CAS No. 61929-24-6

2-Bromo-1,3,4-thiadiazole

Cat. No. B1273722
CAS RN: 61929-24-6
M. Wt: 165.01 g/mol
InChI Key: DQBCRVIBTFHJLM-UHFFFAOYSA-N
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Description

2-Bromo-1,3,4-thiadiazole is a chemical compound that is part of the thiadiazole family, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This compound, in particular, has a bromine atom attached to the thiadiazole ring, which can make it a useful intermediate in the synthesis of various other chemical compounds, including those with potential applications in drug discovery and material science.

Synthesis Analysis

The synthesis of 2-Bromo-1,3,4-thiadiazole derivatives and related compounds has been explored in several studies. For instance, a one-pot synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole has been reported, which is a related compound that can be used in the synthesis of low bandgap materials for electronic applications . Another study describes the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are valuable in drug discovery . Additionally, novel imidazo[2,1-b]-1,3,4-thiadiazoles have been synthesized through the reaction of triazole-carboxylic acids with thiosemicarbazide, followed by a reaction with phenacyl bromides .

Molecular Structure Analysis

The molecular structure of compounds containing the 2-amino-1,3,4-thiadiazole moiety has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectroscopy. X-ray diffraction analysis has been used to elucidate the structures of specific derivatives, confirming the planarity of the molecules and their ability to form stable complexes with enzymes, which could be indicative of potential biological activity .

Chemical Reactions Analysis

The reactivity of 2-Bromo-1,3,4-thiadiazole derivatives has been investigated in several contexts. For example, 2-amino-5-bromo-1,3,4-thiadiazoles have been found to behave as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions to yield a variety of thiadiazoline and thiadiazole derivatives . This suggests a potential for diverse chemical transformations that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,3,4-thiadiazole derivatives are closely related to their molecular structure. The introduction of different substituents on the thiadiazole ring can significantly alter these properties, as seen in the synthesis of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, where substituents like bromo and thiocyanato groups were evaluated for their impact on antitumor activity . The bromination of benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole has also been studied, highlighting the importance of bromoderivatives as precursors in the synthesis of dyes and photovoltaic materials .

Scientific Research Applications

Synthesis and Anticancer Evaluation

  • A study focused on synthesizing novel derivatives of imidazo[2,1-b][1,3,4]-thiadiazole for anticancer evaluation. Some compounds exhibited selectivity toward leukemic cancer cell lines (Noolvi et al., 2011).

Anti-Inflammatory and Analgesic Agents

  • 2-Bromoacetyl-3-phenyl-1,3,4-thiadiazole was used to synthesize novel heterocycles with potent anti-inflammatory, analgesic, and anti-ulcer properties (Gomha et al., 2017).

Broad Pharmacological Activities

  • 1,3,4-Thiadiazole based compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antitubercular properties. They also exhibit effects on the central nervous system like anticonvulsant and anti-inflammatory actions (Matysiak, 2015).

Photodynamic Therapy for Cancer Treatment

  • Novel zinc phthalocyanine derivatives containing 1,3,4-thiadiazole showed potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation (Pişkin et al., 2020).

Synthesis Techniques and Applications

  • Studies have explored efficient synthesis techniques for 1,3,4-thiadiazole and its derivatives, highlighting their application in various fields, including as insecticides, pesticides, fungicides, and in material science (Kemparajegowda et al., 2019).

Antimicrobial Agents

  • Compounds with a 2-amino-1,3,4-thiadiazole scaffold have shown promise as antimicrobial agents, with several derivatives demonstrating higher activity compared to standard drugs (Serban et al., 2018).

Liquid Crystal Applications

  • In material science, 1,3,4-thiadiazole derivatives have been studied for their properties in liquid crystal phases, indicating potential applications in advanced material technologies (Petrov et al., 2000).

Corrosion Inhibition

  • Some 1,3,4-thiadiazole derivatives have been investigated as corrosion inhibitors, providing insights into their potential applications in protecting metals against corrosion (Bentiss et al., 2007).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed) and H315 (Causes skin irritation)

  • Precautionary Measures : Handle with care, avoid ingestion, and use appropriate protective equipment.


Future Directions

Research on 2-Bromo-1,3,4-thiadiazole should explore its potential applications in drug discovery, materials science, and organic synthesis. Investigating its biological activities and optimizing its properties could lead to novel compounds with valuable properties.


properties

IUPAC Name

2-bromo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBCRVIBTFHJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383575
Record name 2-bromo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,4-thiadiazole

CAS RN

61929-24-6
Record name 2-bromo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
I Lalezari, A Shafiee, A Badaly, MM Salimi… - Journal of …, 1975 - Elsevier
5‐Substituted 2‐amino‐1,3,4‐thiadiazoles were transformed to their corresponding 2‐bromo derivatives. The reaction of the 5‐substituted 2‐bromo‐1,3,4‐thiadiazoles with N,N‐…
Number of citations: 16 www.sciencedirect.com
MA Kukaniev, R Rakhmonov, S Safarov… - Chemistry of …, 2007 - Springer
2-amino-5-bromo-1,3,4-thiadiazole, 2-bromo-6-phenyl-imidazo[2,1-b]-1,3,4-thiadiazole, 2,5-dibromo-6-phenylimidazo[2,1-b]-1,3,4-thiadiazole, 2-morpholino-5-morpholinomethyl-6-…
Number of citations: 1 link.springer.com
A Benedetti, PG De Benedetti, AC Fabretti… - Transition Metal …, 1984 - Springer
A series of cobalt(II) and nickel(II) 2-X-1,3,4-thiadiazole complexes (X=Cl or Br) were investigated by electronic, nmr, Raman and ir spectroscopy, and by thermogravimetric analyses, …
Number of citations: 6 link.springer.com
P Linciano, A Dawson, I Pöhner, DM Costa, MS Sa… - ACS …, 2017 - ACS Publications
Pteridine reductase-1 (PTR1) is a promising drug target for the treatment of trypanosomiasis. We investigated the potential of a previously identified class of thiadiazole inhibitors of …
Number of citations: 31 pubs.acs.org
TR Witty, WA Remers, HR Besch Jr - Journal of Pharmaceutical Sciences, 1975 - Elsevier
A series of compounds related to 3‐deoxydigitoxigenin was prepared and assayed for inhibition of myocardial Na + , K + ‐adenosine triphosphatase. Although the relatively high activity …
Number of citations: 7 www.sciencedirect.com
MT Araya - 2012 - digital.library.txstate.edu
Electroactive polymers are polymers that switch reversibly between insulating and conducting states. Their unique properties enable them to be used in a wide range of applications …
Number of citations: 0 digital.library.txstate.edu
AP Krinochkin, YK Shtaitz, EA Kudryashova… - Doklady Chemistry, 2022 - Springer
A possibility of preparation of 1,2,4-triazines with a residue of 2-amino-1,3,4-thiadiazoles at the C5 position by the solvent-free reaction of ipso-amination of 3,6-di(het)aryl-1,2,4-triazine-…
Number of citations: 3 link.springer.com
MJ Ludlow, OV Povstyan, DM Linley… - medRxiv, 2023 - medrxiv.org
Generalised Lymphatic Dysplasia (GLD) is characterised by widespread lymphoedema, with at least one of the following: fetal hydrops, intestinal or pulmonary lymphangiectasia, …
Number of citations: 2 www.medrxiv.org
MRV Finlay, M Anderton, A Bailey, S Boyd… - Journal of medicinal …, 2019 - ACS Publications
Tumors have evolved a variety of methods to reprogram conventional metabolic pathways to favor their own nutritional needs, including glutaminolysis, the first step of which is the …
Number of citations: 20 pubs.acs.org
西海枝東雄, 金岡又雄 - YAKUGAKU ZASSHI, 1962 - jstage.jst.go.jp
Application of hydrazine hydrate to 2-chloro-5-R-1, 3, 4-thiadiazoles (IV: R= H, CH 3, C 2 H 5, C 3 H 7, and iso-C 4 H 9) and 2-amino-5-R-1, 3, 4-thiadiazoles (VII: R= H, CH 3, C 2 H 5, C …
Number of citations: 2 www.jstage.jst.go.jp

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